Asatone

Descripción

Propiedades

IUPAC Name |

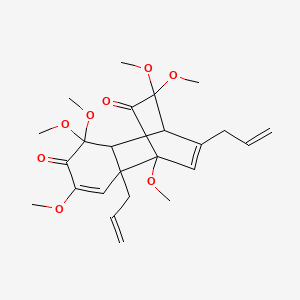

3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-10,13-14,17-18H,1-2,11-12H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKKBTPYPCCCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2(C(C3C(=CC2(C(=O)C3(OC)OC)OC)CC=C)C(C1=O)(OC)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959341 | |

| Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38451-63-7 | |

| Record name | ASATONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,5,7,9,9-Hexamethoxy-3,8a-di(prop-2-en-1-yl)-1,4a,5,8a-tetrahydro-1,4-ethanonaphthalene-6,10(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Acetone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) ((CH₃)₂CO), systematically named propan-2-one, is the simplest and most commercially significant member of the ketone family of organic compounds.[1] It is a colorless, volatile, and flammable liquid recognized by its characteristic pungent, somewhat sweetish odor.[2][3] Its chemical formula is C₃H₆O.[4] Acetone is miscible with water and serves as a vital solvent in industrial, laboratory, and household applications.[2] Furthermore, it is a fundamental building block in organic synthesis, used as a precursor for materials such as methyl methacrylate (B99206) and bisphenol A.[2] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic signature, and key reactive pathways.

Molecular Structure and Bonding

The acetone molecule consists of three carbon atoms, six hydrogen atoms, and one oxygen atom.[1] The structure is characterized by a central carbonyl group (C=O) bonded to two methyl (-CH₃) groups, making it a symmetrical ketone.[5] The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The carbon-oxygen double bond is comprised of one sigma (σ) bond and one pi (π) bond. The two methyl carbons are sp³ hybridized, exhibiting a tetrahedral geometry.

Caption: 2D structure of the acetone (propan-2-one) molecule.

Physicochemical Properties

Acetone's utility is largely defined by its physical and chemical properties. It is a highly polar molecule due to the carbonyl group, which allows for its miscibility with water and many organic solvents.[5] Key quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C₃H₆O |

| IUPAC Name | Propan-2-one |

| Molar Mass | 58.08 g/mol [2][4][6] |

| Appearance | Colorless liquid[2] |

| Density | 0.7845 g/cm³ (at 25°C)[2] |

| Boiling Point | 56.08 °C (132.94 °F)[2] |

| Melting Point | -94.9 °C (-138.8 °F)[2] |

| Flash Point | -20 °C (-4 °F)[7] |

| Solubility in Water | Miscible[2][8] |

| Refractive Index | 1.359 (at 20°C)[9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of acetone.

| Technique | Observation |

| ¹H NMR | A single sharp peak (singlet) appears at ~2.17 ppm, as all six protons on the two methyl groups are chemically equivalent. |

| ¹³C NMR | Two distinct signals are observed: one for the methyl carbons (~30.6 ppm) and one for the carbonyl carbon (~206.7 ppm).[10] |

| IR Spectroscopy | A very strong, sharp absorption peak characteristic of the C=O carbonyl stretch is observed at approximately 1710 cm⁻¹.[8][11] C-H stretching and bending vibrations are also present. |

| Mass Spectrometry | The molecular ion peak (M⁺) appears at m/z = 58.[3][4] The most abundant fragment (base peak) is at m/z = 43, corresponding to the acylium ion [CH₃CO]⁺, formed by the loss of a methyl radical.[4][12] |

Key Chemical Reactions and Pathways

Acetone's reactivity is dominated by the carbonyl group and the acidity of its α-hydrogens.

Keto-Enol Tautomerism

Like most ketones, acetone exhibits keto-enol tautomerism, existing in equilibrium with its enol isomer, prop-1-en-2-ol. The keto form is significantly more stable; in acetone vapor at ambient temperature, only a tiny fraction (2.4×10⁻⁷%) of the molecules are in the enol form.[2]

Caption: Equilibrium between the keto and enol tautomers of acetone.

Aldol (B89426) Condensation

In the presence of a base (e.g., Ba(OH)₂), two acetone molecules can undergo an aldol condensation to form diacetone alcohol. Subsequent dehydration of this product yields mesityl oxide.[2]

Caption: Aldol condensation pathway of acetone.

Experimental Protocol: Synthesis of Diacetone Alcohol

This protocol details the base-catalyzed synthesis of diacetone alcohol from acetone, a classic example of the aldol condensation.

Objective: To synthesize 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) from acetone using barium hydroxide (B78521) as a catalyst.

Materials:

-

Acetone (reagent grade, dried over anhydrous potassium carbonate), 750 ml (595 g)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

1-L round-bottomed flask

-

Soxhlet extractor with large paper thimbles

-

Efficient reflux condenser

-

Porous porcelain chips

-

Fractional distillation apparatus (e.g., Claisen flask with column)

-

Vacuum source

-

Oil bath

Procedure:

-

Setup: Assemble a 1-L round-bottomed flask with a Soxhlet extractor and a reflux condenser. Add 750 ml of dried acetone and a few porcelain chips to the flask.[13]

-

Catalyst Preparation: Fill a large paper thimble three-quarters full with barium hydroxide and pack the remaining space with glass wool. Place the thimble inside the Soxhlet apparatus.[13]

-

Reaction (Reflux): Heat the flask using an oil bath to maintain a steady reflux of acetone through the Soxhlet extractor. The acetone will continuously percolate over the barium hydroxide catalyst, promoting the condensation reaction.[13]

-

Monitoring: Continue the reflux for 40-70 hours. The reaction can be monitored by observing the boiling point of the liquid in the flask; as diacetone alcohol forms, the boiling point will rise. The reaction is considered substantially complete when the acetone no longer refluxes.[2][13] The process can be paused and restarted if necessary.

-

Acetone Recovery: After the reflux period, reconfigure the apparatus for simple distillation. Heat the flask in an oil bath, gradually raising the temperature to 125°C to distill off the unreacted acetone.[2] The recovered acetone can be reused.

-

Vacuum Distillation: Transfer the residual liquid, which is crude diacetone alcohol (approx. 95% purity), to a Claisen flask.[2] Purify the product by vacuum distillation. Collect the fraction boiling at 71–74 °C at a pressure of 23 mm Hg.[2][13] Diacetone alcohol is susceptible to decomposition back to acetone at its atmospheric boiling point, making reduced pressure distillation essential.[2]

Safety Precautions:

-

Acetone is highly flammable; ensure no open flames or spark sources are present.

-

Perform the experiment in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Barium compounds are toxic; handle with care and avoid inhalation or ingestion.

Industrial Synthesis: The Cumene (B47948) Process

On an industrial scale, approximately 83% of the world's acetone is produced as a co-product of phenol (B47542) synthesis via the Cumene Process.[4] This process involves the alkylation of benzene (B151609) with propylene (B89431) to form cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide before being cleaved into phenol and acetone.

Caption: Simplified workflow of the Cumene Process for phenol and acetone production.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. University of Ottawa NMR Facility Blog: The 13C and 13C DEPT Spectrum of "Acetone-d6" [u-of-o-nmr-facility.blogspot.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001659) [hmdb.ca]

- 8. Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. ACETONE-D6(666-52-4) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 12. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972), systematically named propan-2-one, is the simplest and most commercially significant ketone.[1][2] It is a colorless, volatile, and flammable liquid with a characteristic pungent, sweetish odor.[3][4] Acetone is a crucial solvent in various industries, including pharmaceuticals, cosmetics, and chemical manufacturing, owing to its miscibility with water and a wide range of organic solvents.[1] Furthermore, it serves as a fundamental building block in organic synthesis for the production of numerous compounds. This guide provides a comprehensive overview of the core physical and chemical properties of acetone, complete with detailed experimental protocols and visual representations of its key chemical reactions.

Physical Properties of Acetone

The physical characteristics of acetone are well-documented and essential for its handling and application in research and industrial settings. These properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | References |

| Molecular Formula | C₃H₆O | |

| Molecular Weight | 58.08 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Pungent, sweetish | |

| Density | 0.7845 g/cm³ (at 25 °C) | |

| Melting Point | -94.9 °C | |

| Boiling Point | 56.08 °C | |

| Vapor Pressure | 30.6 kPa (at 25 °C) | |

| Heat of Vaporization | 31.3 kJ/mol | |

| Thermal Conductivity | 0.161 W/(m·K) (at 25 °C) | |

| Refractive Index | 1.359 (at 20 °C) |

Solubility and Miscibility

| Property | Value | References |

| Solubility in Water | Miscible | |

| Solubility in Organic Solvents | Miscible with benzene, diethyl ether, methanol, chloroform, ethanol (B145695) | |

| log P (Octanol-Water Partition Coefficient) | -0.24 |

Safety and Flammability

| Property | Value | References |

| Flash Point | -20 °C | |

| Autoignition Temperature | 465 °C | |

| Explosive Limits in Air | 2.5–12.8% by volume |

Chemical Properties and Reactions of Acetone

Acetone's chemical behavior is dominated by the presence of the carbonyl group (C=O) and the alpha-hydrogens on the adjacent methyl groups. These features allow acetone to participate in a variety of important chemical reactions.

Acidity and Basicity

Acetone is a weak Lewis base, capable of forming adducts with both soft acids like iodine and hard acids such as phenol. The alpha-hydrogens of acetone are weakly acidic, with a pKa of approximately 19.16 in water, allowing for the formation of an enolate ion in the presence of a suitable base.

Keto-Enol Tautomerism

Acetone exists in equilibrium with its enol tautomer, prop-1-en-2-ol. The keto form is significantly more stable and predominates at equilibrium. However, the enol form is a crucial intermediate in many of acetone's reactions.

Aldol (B89426) Condensation

In the presence of an acid or base catalyst, acetone undergoes aldol condensation with itself or other carbonyl compounds. This reaction initially forms a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone. For example, the self-condensation of two acetone molecules can lead to the formation of diacetone alcohol and subsequently mesityl oxide.

Haloform Reaction

Acetone readily undergoes the haloform reaction with halogens (chlorine, bromine, or iodine) in the presence of a base. This reaction proceeds through the exhaustive halogenation of one of the methyl groups, followed by cleavage of the resulting trihalomethyl group by a hydroxide (B78521) ion to yield a haloform (e.g., chloroform, bromoform, or iodoform) and a carboxylate salt. The formation of a yellow precipitate of iodoform (B1672029) serves as a qualitative test for methyl ketones.

Oxidation

Strong oxidizing agents can oxidize acetone to produce acetic acid and carbon dioxide.

Experimental Protocols

The following sections provide detailed methodologies for determining some of the key physical properties of acetone and for carrying out its characteristic chemical reactions.

Determination of Boiling Point

Objective: To determine the temperature at which acetone transitions from a liquid to a gas at atmospheric pressure.

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

-

Acetone sample

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Place a small amount of the acetone sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it into the acetone sample in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the acetone sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating oil surrounds the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of Density

Objective: To determine the mass per unit volume of acetone.

Materials:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance

-

Acetone sample

-

Distilled water

-

Thermometer

Procedure (using a graduated cylinder and balance):

-

Place a clean, dry 10 mL graduated cylinder on the electronic balance and tare the balance to zero.

-

Carefully add a known volume of acetone (e.g., 10 mL) to the graduated cylinder. Record the exact volume.

-

Record the mass of the acetone displayed on the balance.

-

Calculate the density by dividing the mass of the acetone by its volume (Density = Mass / Volume).

-

Measure and record the temperature of the acetone, as density is temperature-dependent.

Determination of Melting Point

Objective: To determine the temperature at which solid acetone transitions to a liquid. (Note: This requires cooling the sample significantly below room temperature).

Materials:

-

Melting point apparatus with a cooling stage or a Thiele tube with a suitable cooling bath (e.g., dry ice/acetone bath)

-

Capillary tubes (sealed at one end)

-

Thermometer calibrated for low temperatures

-

Acetone sample (pre-frozen)

Procedure:

-

Introduce a small amount of finely powdered, pre-frozen acetone into a capillary tube.

-

Place the capillary tube into the melting point apparatus or attach it to the thermometer and place it in the cooling bath.

-

Allow the temperature to rise slowly and steadily.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal of solid disappears (the end of melting). The melting point is reported as this range.

Aldol Condensation of Acetone with Benzaldehyde (B42025)

Objective: To synthesize dibenzalacetone through a base-catalyzed aldol condensation.

Materials:

-

Benzaldehyde

-

Acetone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Erlenmeyer flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Buchner funnel and filter flask for vacuum filtration

-

Ice bath

Procedure:

-

In an Erlenmeyer flask, combine 2 mL of 95% ethanol and 2 mL of the sodium hydroxide solution.

-

While stirring, add 0.8 mL of benzaldehyde to the flask.

-

Slowly add 0.3 mL of acetone to the mixture.

-

Continue stirring the mixture at room temperature for approximately 15-30 minutes. A yellow precipitate of dibenzalacetone should form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and sodium hydroxide.

-

Allow the product to air dry.

Haloform Reaction of Acetone (Iodoform Test)

Objective: To demonstrate the haloform reaction of acetone by producing iodoform.

Materials:

-

Acetone

-

Iodine-potassium iodide (I₂/KI) solution (Lugol's solution)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Test tube

-

Water bath

Procedure:

-

Place approximately 1 mL of acetone in a test tube.

-

Add about 5 mL of the iodine-potassium iodide solution.

-

Slowly add the sodium hydroxide solution dropwise, shaking the test tube after each addition, until the brown color of the iodine just disappears.

-

A pale yellow precipitate of iodoform (CHI₃) with a characteristic "antiseptic" smell should form.

-

If no precipitate forms immediately, gently warm the test tube in a water bath for a few minutes.

Mandatory Visualizations

Aldol Condensation of Acetone with Benzaldehyde

Caption: Base-catalyzed aldol condensation of acetone and benzaldehyde.

Haloform Reaction of Acetone

Caption: Mechanism of the haloform reaction of acetone.

References

An In-depth Technical Guide to Acetone's Role as a Polar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetone's properties and applications as a polar aprotic solvent. It is designed to be a core resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data, experimental protocols, and visualizations to support advanced scientific work.

Introduction: Understanding Polar Aprotic Solvents

In the landscape of chemical solvents, the classification of a solvent dictates its utility in various reactions and processes. Solvents are broadly categorized based on their polarity and their ability to donate protons (protic vs. aprotic). A polar aprotic solvent is one that possesses a significant dipole moment but lacks an acidic proton.[1][2] These solvents have dipoles due to polar bonds but do not have hydrogen atoms that can be donated into a hydrogen bond (such as O-H or N-H groups).[3]

Acetone (B3395972) ((CH₃)₂CO) is the simplest and one of the most important ketones, and it exemplifies the characteristics of a polar aprotic solvent.[4][5][6][7] Its unique molecular structure, featuring a highly polarized carbonyl group (C=O), allows it to dissolve a wide range of polar and non-polar substances.[5][7][8][9] However, the absence of a hydroxyl or amine group means it cannot act as a hydrogen-bond donor.[1][5] This combination of properties makes acetone an invaluable solvent in organic synthesis, analytical chemistry, and pharmaceutical manufacturing.[4][10]

Physicochemical Properties of Acetone

The utility of acetone as a solvent is rooted in its distinct physical and chemical properties. These quantitative characteristics are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | Propan-2-one | [7] |

| Chemical Formula | (CH₃)₂CO | [4][7] |

| Molecular Weight | 58.08 g/mol | [6][11][12] |

| Appearance | Colorless liquid with a characteristic pungent, sweetish odor | [4][7][11][13] |

| Boiling Point | 56.1 °C (133 °F) | [1][11][12] |

| Melting Point | -94.9 °C (-138.8 °F) | [7][11] |

| Density | 0.7845 g/cm³ at 25 °C | [11] |

| Dielectric Constant (ε) | 21.8 at 20 °C | [1] |

| Dipole Moment (μ) | 2.91 Debye (D) | [1] |

| Solubility in Water | Miscible | [4][11] |

| Solubility in Organics | Miscible with ethanol, diethyl ether, benzene, chloroform | [11] |

| Flash Point | -20 °C (-4 °F) | [4][6][11] |

| Autoignition Temperature | 465 °C (869 °F) | [11] |

| Flammability Limits | 2.5–12.8% by volume in air | [4][11] |

The Molecular Basis of Acetone's Solvent Characteristics

Acetone's classification as a polar aprotic solvent stems directly from its molecular structure.

-

Polarity : The significant difference in electronegativity between the carbon and oxygen atoms in the carbonyl group (C=O) creates a strong dipole moment.[5] The oxygen atom carries a partial negative charge (δ-), while the carbonyl carbon has a partial positive charge (δ+). This polarity allows acetone to effectively dissolve other polar molecules and ions through dipole-dipole interactions.[5][8]

-

Aprotic Nature : Acetone lacks protons that can be donated to form strong hydrogen bonds.[5][8] The hydrogen atoms in acetone are bonded to carbon, and the C-H bond is not acidic enough to participate in hydrogen bonding. While the oxygen atom's lone pairs can act as a hydrogen bond acceptor, its inability to donate protons is a defining aprotic characteristic.[1]

Caption: Molecular structure of acetone highlighting the polar carbonyl bond and resulting dipole moment.

Acetone in Chemical Synthesis: The SN2 Reaction

The properties of polar aprotic solvents have a profound impact on the kinetics and mechanism of chemical reactions. Acetone is a classic solvent for promoting bimolecular nucleophilic substitution (SN2) reactions .[5][14]

In an SN2 reaction, a nucleophile attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step.[14][15] The choice of solvent is critical:

-

Protic solvents (like water or alcohols) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the substrate.[14]

-

Polar aprotic solvents like acetone solvate the accompanying cation (e.g., Na⁺ in NaI) through their negative dipoles (the oxygen atom) but do not strongly solvate the anion (the nucleophile, e.g., I⁻).[3] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[3]

Caption: Generalized workflow of an SN2 reaction mechanism favored by acetone.

Applications in Drug Development and Research

Acetone's versatility makes it a staple in pharmaceutical and research laboratories.

-

Drug Formulation and Manufacturing : Acetone is widely used to dissolve active pharmaceutical ingredients (APIs) during formulation development.[10][18] Its ability to solubilize poorly water-soluble drugs is critical for creating homogeneous solutions that can be processed into various dosage forms like tablets and capsules.[18] It also serves as a solvent in extraction, purification, crystallization, and precipitation processes.[18][19][20]

-

Microencapsulation : In advanced drug delivery systems, pharma-grade acetone is used in microencapsulation processes, particularly with biodegradable polymers like PLGA.[21] In the solvent evaporation technique, the drug and polymer are dissolved in acetone, which is then evaporated to form microspheres for controlled or sustained drug release.[21]

-

Analytical Chemistry : In chromatography, acetone is often used as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its volatility and ability to dissolve a wide range of organic compounds make it an excellent solvent for sample preparation in spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

General Laboratory Use : Beyond specific reactions, acetone is universally used for cleaning and drying laboratory glassware due to its miscibility with water and its high volatility, which allows for rapid evaporation.[4] It is also used as a dehydrating agent for organic compounds.[6]

Key Experimental Protocols

Detailed and reliable protocols are essential for reproducible scientific outcomes. The following sections provide methodologies for common laboratory procedures involving acetone.

Commercial acetone often contains small amounts of water and other organic impurities (such as mesityl oxide) that can interfere with sensitive reactions.[22] Simple distillation is an effective method for purification.[23]

Materials:

-

Technical-grade acetone

-

Anhydrous calcium sulfate (B86663) (Drierite) or anhydrous potassium carbonate

-

Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

Methodology:

-

Drying: Place 500 mL of technical-grade acetone in a clean, dry flask. Add ~20 g of anhydrous calcium sulfate or potassium carbonate. Swirl the flask and let it stand for at least 4-6 hours (or overnight) to remove water.

-

Apparatus Assembly: Assemble the simple distillation apparatus. Ensure all glass joints are properly sealed. Place a few boiling chips in the 1 L round-bottom flask (the distilling flask).

-

Filtration: Carefully decant or filter the dried acetone into the distilling flask, leaving the desiccant behind.

-

Distillation:

-

Begin heating the flask gently with the heating mantle.

-

Collect and discard the initial fraction that distills below 55 °C, as this may contain more volatile impurities.

-

Collect the main fraction that distills at a constant temperature of 56 °C .

-

Stop the distillation when about 20-25 mL of liquid remains in the distilling flask. Never distill to dryness. [23]

-

-

Storage: Store the purified, dry acetone in a tightly sealed bottle in a cool, dry, and well-ventilated area, away from ignition sources.

Acetone precipitation is a common technique used to concentrate a protein sample and remove interfering substances like salts and detergents.[24] The low dielectric constant of acetone reduces the solubility of proteins, causing them to precipitate.[25] The procedure is typically performed at low temperatures to minimize protein denaturation.

Materials:

-

Protein solution (in an aqueous buffer)

-

ACS-grade acetone, pre-chilled to -20 °C

-

Microcentrifuge tubes or centrifuge tubes

-

Refrigerated centrifuge (-10 °C to 4 °C)

-

Resuspension buffer of choice

Methodology:

-

Preparation: Pre-cool the protein sample on ice. Pre-chill the required volume of acetone to -20 °C.

-

Precipitation:

-

Place the protein sample in a suitable centrifuge tube.

-

Slowly add 4 volumes of ice-cold (-20 °C) acetone to the protein solution while gently vortexing or mixing. (e.g., for 1 mL of protein solution, add 4 mL of cold acetone).

-

Incubate the mixture at -20 °C for 60-90 minutes to allow for complete protein precipitation.

-

-

Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 15 minutes in a pre-cooled centrifuge.

-

Pellet Collection: Carefully decant and discard the supernatant, being careful not to disturb the protein pellet at the bottom of the tube.

-

Washing (Optional): To remove residual contaminants, add 1 mL of cold acetone to the tube, gently vortex, and centrifuge again for 5 minutes. Decant the supernatant.

-

Drying: Air-dry the pellet for 5-10 minutes at room temperature to evaporate any remaining acetone. Do not over-dry, as this can make the protein difficult to redissolve.

-

Resuspension: Redissolve the protein pellet in a suitable volume of the desired buffer for downstream applications.

Caption: Experimental workflow for the precipitation of proteins using cold acetone.

Conclusion

Acetone's identity as a polar aprotic solvent is fundamental to its widespread utility in science and industry. Its significant dipole moment, combined with its inability to donate hydrogen bonds, creates a unique solvent environment that can dissolve a broad range of compounds and selectively enhance the reactivity of nucleophiles. From facilitating classic SN2 reactions to enabling the formulation of modern pharmaceuticals, acetone remains an indispensable tool for researchers, chemists, and drug development professionals. A thorough understanding of its properties and appropriate handling, as detailed in this guide, is crucial for leveraging its full potential in the laboratory and beyond.

References

- 1. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 2. Is acetone protic or an aprotic polar solvent class 11 chemistry CBSE [vedantu.com]

- 3. Ch 8 : Solvent Effects [chem.ucalgary.ca]

- 4. Acetone - Wikipedia [en.wikipedia.org]

- 5. Why is acetone polar aprotic? - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]

- 6. labproinc.com [labproinc.com]

- 7. Acetone- Formula, Structure, Properties and Applications. [allen.in]

- 8. Is acetone protic or an aprotic polar solvent? - askIITians [askiitians.com]

- 9. google.com [google.com]

- 10. Acetone: The Industry's Go-To Solvent for Versatile Applications [gjchemical.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. organic chemistry - Why does using NaI as a nucleophile and acetone as solvent lead to an SN2 reaction mechanism instead of SN1? Is I- not considered a weak nucleophile? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. echemi.com [echemi.com]

- 18. Role of Acetone in Solubility Enhancement of Drugs [purosolv.com]

- 19. cawellnessretreat.com [cawellnessretreat.com]

- 20. Unlocking the Potential: Pharma-Grade Acetone in Medicine [purosolv.com]

- 21. Pharma-Grade Acetone in Microencapsulation Processes [purosolv.com]

- 22. Purification of Acetone - Chempedia - LookChem [lookchem.com]

- 23. scribd.com [scribd.com]

- 24. Team:Cambridge/Protocols/Acetone Precipitation of Proteins - 2011.igem.org [2011.igem.org]

- 25. Acetone Precipitation [user.eng.umd.edu]

Acetone: A Comprehensive Technical Guide to its Natural Sources and Environmental Presence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone (B3395972), a volatile organic compound with the formula (CH₃)₂CO, is a widely recognized industrial solvent and a key intermediate in chemical synthesis. Beyond its anthropogenic uses, acetone is a significant natural product, synthesized by a variety of biological and geological processes. This technical guide provides an in-depth exploration of the natural sources of acetone, its distribution and fate in the environment, and the methodologies used for its detection and quantification. The guide also details the key biochemical pathways responsible for its production in both microorganisms and mammals. This information is critical for researchers in environmental science, toxicology, and drug development to understand the background levels of acetone and its metabolic significance.

Natural Sources of Acetone

Acetone is produced by a diverse range of natural sources, contributing to its ubiquitous presence in the environment.[1][2][3]

Biogenic Production

-

Plants and Trees: Many plant species naturally emit acetone.[1][4][5] It has been identified in the volatiles of plants such as onions, tomatoes, watermelon, and nectarines.[4] Trees, including willow, aspen, birch, and various conifers, are also known sources of atmospheric acetone.[4]

-

Animals: Acetone is a normal metabolic product in animals, including humans.[2][6][7] It is one of the three ketone bodies produced during the metabolism of fatty acids, a process known as ketogenesis.[5][8] Exhaled breath in healthy humans contains detectable levels of acetone.[2]

-

Microorganisms: A variety of microbes, including bacteria and fungi, produce acetone as a fermentation byproduct.[4] The most well-known example is the Acetone-Butanol-Ethanol (ABE) fermentation by Clostridium acetobutylicum.[9][10]

Geogenic and Other Natural Sources

-

Volcanic Eruptions and Geothermal Vents: Volcanic gases are a significant natural source of atmospheric acetone.[1][2][5]

-

Biomass Burning: Forest fires and the incomplete combustion of other biomass release acetone into the atmosphere.[1][2][5]

-

Photochemical Oxidation: A significant portion of atmospheric acetone is formed from the photo-oxidation of other volatile organic compounds (VOCs), such as alkanes and alkenes.[3]

Anthropogenic Sources of Acetone

While natural sources are significant, industrial activities and consumer products are major contributors to environmental acetone levels.

-

Industrial Production and Use: Acetone is a high-volume industrial chemical used as a solvent for paints, lacquers, resins, and plastics.[1][6] Its production and use lead to emissions into the atmosphere.

-

Vehicle Exhaust: Both gasoline and diesel engine exhaust contain acetone.[2][11]

-

Consumer Products: Many household products, including nail polish remover, paints, and cleaning agents, contain acetone, leading to indoor air emissions.[1][2]

-

Tobacco Smoke: Acetone is a component of tobacco smoke.[2][6]

-

Landfills: The decomposition of waste in landfills can release acetone into the air and surrounding soil and water.[2][11]

Environmental Presence and Fate

Acetone is found in various environmental compartments, where it undergoes several transport and degradation processes.

-

Atmosphere: The majority of acetone released into the environment enters the atmosphere, where it exists primarily in the vapor phase.[12] It has an estimated atmospheric half-life of about 22 days, being primarily removed by photolysis and reaction with hydroxyl radicals.[1][2]

-

Water: Acetone is highly soluble in water and can enter water bodies through industrial discharges, landfill leachate, and atmospheric deposition.[4] In water, it is primarily removed through volatilization and biodegradation by microorganisms.[4]

-

Soil: Acetone can be introduced to soil through spills, landfill leakage, and deposition.[4] It is mobile in soil and can leach into groundwater.[4] Biodegradation is the primary removal mechanism in soil.[4]

Quantitative Data on Environmental Presence

The concentration of acetone in the environment varies widely depending on the proximity to sources. The following tables summarize typical concentrations found in different environmental media.

Table 1: Acetone Concentration in Air

| Environment Type | Concentration Range | Mean/Median Concentration | Reference(s) |

| Outdoor Air | |||

| Remote/Rural | <1 - 9.4 ppb | <3 ppb | [1][13][14] |

| Urban | 1.8 - 18.5 ppb | 6.9 ppb | [1][14] |

| Industrial | 0.02 - 6.0 ppb | 1.2 ppb (median) | [14] |

| Indoor Air | |||

| Residential (Non-smoking) | 1.2 - 161.4 ppb | 20.8 ppb | [1][15] |

| Residential (Smoking) | 8.2 - 275.4 ppb | 29.5 ppb | [1][15] |

| Office Buildings | 7.1 - 220 ppb | 29 ppb (median) | [15] |

Table 2: Acetone Concentration in Water and Soil

| Medium | Location/Source | Concentration | Reference(s) |

| Water | |||

| Open Ocean | Bahamas (200m depth) | 0.35 ppb | [1] |

| River | Potomac River, VA | <40 ppb (detection limit) | [1] |

| Contaminated Groundwater | New Jersey Well | 3,000 ppb | [1] |

| Soil | |||

| Superfund Site | Ohio, USA | 9,484 µg/kg (mean) | [16] |

| Superfund Site | Puerto Rico | 9,500 µg/kg (max) | [16] |

Experimental Protocols for Acetone Quantification

Accurate quantification of acetone in environmental and biological matrices is crucial for research and monitoring. Several standardized methods are available.

NIOSH Method 1300 for Acetone in Air

This method is designed for the determination of acetone and other ketones in workplace air.

-

Principle: A known volume of air is drawn through a solid sorbent tube containing coconut shell charcoal to trap the acetone vapors. The collected acetone is then desorbed with carbon disulfide and analyzed by gas chromatography with flame ionization detection (GC-FID).

-

Sampling:

-

Sampler: Coconut shell charcoal tube (100 mg/50 mg sections).

-

Flow Rate: 0.01 to 0.2 L/min.

-

Volume: 0.5 to 3 L.

-

-

Analysis:

-

Desorption: 1 mL of carbon disulfide.

-

Instrumentation: Gas chromatograph with a flame ionization detector.

-

Column: Capillary column, such as a 10% SP-2100 or DB-1.

-

-

Key Parameters:

-

Desorption Efficiency: 70-87%.

-

Calibration: A calibration curve is prepared using standard solutions of acetone in the desorption solvent.

-

EPA Method 8260B for Volatile Organic Compounds in Water, Soil, and Waste

This method is widely used for the quantification of volatile organic compounds, including acetone, in various matrices.

-

Principle: Volatile compounds are introduced into a gas chromatograph-mass spectrometer (GC-MS) for separation and quantification. For water samples, purge-and-trap is a common introduction method. For solid samples, methanol (B129727) extraction or headspace analysis may be used.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Quality Control: The method includes stringent quality control procedures, including the use of internal standards, surrogate standards, and laboratory control samples.

-

Detection Limits: Method detection limits are typically in the low µg/L range for water and µg/kg range for solids, but can vary depending on the specific instrumentation and matrix.

Biochemical Pathways of Acetone Production

Ketogenesis in Mammals

In mammals, acetone is produced in the liver as a byproduct of ketogenesis, which is the process of breaking down fatty acids for energy, particularly during periods of fasting, prolonged exercise, or in uncontrolled diabetes.[5][8][17]

Caption: Mammalian ketogenesis pathway leading to acetone production.

Acetone-Butanol-Ethanol (ABE) Fermentation

Certain species of Clostridium bacteria produce acetone through the ABE fermentation pathway, which converts sugars into acetone, butanol, and ethanol.[9][10]

Caption: ABE fermentation pathway for acetone production in Clostridium.

Conclusion

Acetone is a naturally occurring and anthropogenically released compound with a significant presence in the environment. Understanding its sources, environmental fate, and the biochemical pathways of its production is essential for a comprehensive assessment of its environmental and physiological roles. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals in related scientific fields. The continued study of acetone's environmental chemistry and biochemistry will further elucidate its impact on atmospheric processes and biological systems.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Acetone - Wikipedia [en.wikipedia.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. New Insights into Acetone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ketogenesis - Wikipedia [en.wikipedia.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Possible physiological roles of acetone metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ketone bodies - Wikipedia [en.wikipedia.org]

- 9. Acetone–butanol–ethanol fermentation - Wikipedia [en.wikipedia.org]

- 10. Quantifying exhaled acetone and isoprene through solid phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma acetone metabolism in the fasting human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A synthetic enzymatic pathway for extremely thermophilic acetone production based on the unexpectedly thermostable acetoacetate decarboxylase from Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. open.alberta.ca [open.alberta.ca]

- 14. Table 5-5, Outdoor Air Monitoring Data for Acetone - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Table 5-6, Indoor Air Monitoring Data for Acetone - Toxicological Profile for Acetone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Screening Assessment - Canada.ca [canada.ca]

- 17. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Historical Context and Synthesis of Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) ((CH₃)₂CO), a colorless and volatile liquid, is the simplest and one of the most industrially significant ketones. Its utility as a solvent and a chemical intermediate has made it indispensable in numerous scientific and commercial applications, including in the pharmaceutical industry for drug formulation and as a cleaning agent for laboratory equipment. This technical guide provides an in-depth exploration of the historical discovery of acetone and the evolution of its synthesis, from early alchemical practices to modern industrial processes. The guide details the experimental protocols of key synthesis methods, presents comparative quantitative data, and visualizes the historical and chemical pathways.

Historical Discovery and Early Understanding

Acetone's history dates back to the Middle Ages, where it was first produced by alchemists and known as "spirit of Saturn" when derived from the dry distillation of lead(II) acetate (B1210297).[1][2] However, a systematic understanding of its chemical nature did not emerge until the 19th century.

A significant milestone in the journey to understand acetone was its first formal preparation in 1606 by Andreas Libavius through the distillation of lead(II) acetate.[3] In 1832, French chemist Jean-Baptiste Dumas and German chemist Justus von Liebig accurately determined its empirical formula.[1][3] The name "acetone" was proposed in 1833 by French chemist Antoine Bussy, derived from acetic acid by adding the suffix "-one" to signify it as a derivative. The modern structural formula of acetone was eventually published by the German chemist August Kekulé in 1865.

Evolution of Acetone Synthesis Methods

The production of acetone has undergone a significant transformation, driven by the demands of industrialization and warfare, and advancements in chemical engineering. The following sections detail the pivotal methods of acetone synthesis in chronological order.

Dry Distillation of Metal Acetates

Historically, the primary method for producing acetone was the dry distillation of metal acetates, most notably calcium acetate. This process, known as ketonic decarboxylation, involves heating the metal acetate to high temperatures in the absence of air.

Objective: To produce acetone through the thermal decomposition of calcium acetate.

Materials and Apparatus:

-

Calcium acetate (Ca(CH₃COO)₂)

-

Duran test tube or round-bottom flask

-

Heating apparatus (Bunsen burner or furnace)

-

Condenser

-

Receiving flask

-

Stand and clamps

Procedure:

-

Place a quantity of anhydrous calcium acetate into the Duran test tube or round-bottom flask.

-

Assemble the distillation apparatus, connecting the reaction vessel to a condenser and a receiving flask. The receiving flask should be cooled to facilitate the condensation of acetone vapor.

-

Heat the calcium acetate gently at first, then increase the temperature strongly to approximately 400-500°C.

-

The calcium acetate will decompose, yielding acetone vapor and solid calcium carbonate as a byproduct. The chemical equation for this reaction is: Ca(CH₃COO)₂ → (CH₃)₂CO + CaCO₃

-

The acetone vapor passes into the condenser, where it is cooled and liquefies.

-

The liquid acetone is collected in the receiving flask.

-

The crude acetone can be purified by fractional distillation.

Quantitative Data: The yield of this method is generally low and the process is energy-intensive, making it largely obsolete for industrial-scale production.

Acetone-Butanol-Ethanol (ABE) Fermentation: The Weizmann Process

The advent of World War I created an urgent demand for acetone as a solvent in the production of cordite, a smokeless gunpowder. This necessity led to the development of the Acetone-Butanol-Ethanol (ABE) fermentation process by Chaim Weizmann in 1915. This groundbreaking method utilized the bacterium Clostridium acetobutylicum to convert starches from sources like maize and potatoes into acetone, butanol, and ethanol (B145695).

Objective: To produce acetone, butanol, and ethanol from a carbohydrate source using Clostridium acetobutylicum.

Materials and Apparatus:

-

A pure culture of Clostridium acetobutylicum

-

A carbohydrate feedstock (e.g., starch from maize or molasses)

-

Nutrient salts (e.g., ammonium (B1175870) sulfate, phosphates)

-

Fermentation vessel (bioreactor) with anaerobic capabilities

-

Sterilization equipment (autoclave)

-

Distillation apparatus for product separation

Procedure:

-

Medium Preparation: Prepare a mash of the carbohydrate feedstock (e.g., 6-8% starch concentration). Add necessary nutrient salts to support bacterial growth.

-

Sterilization: Sterilize the fermentation medium and the bioreactor to eliminate any contaminating microorganisms. This is crucial as the process is anaerobic.

-

Inoculation: Inoculate the sterile medium with a vigorous culture of Clostridium acetobutylicum.

-

Fermentation: Maintain strict anaerobic conditions within the fermenter. The fermentation proceeds in two distinct phases:

-

Acidogenesis Phase: The bacteria initially produce acetic acid and butyric acid, causing a drop in the pH of the medium.

-

Solventogenesis Phase: As the pH drops, the bacterial metabolism shifts to produce the neutral solvents: acetone, butanol, and ethanol. The typical fermentation temperature is maintained around 37°C.

-

-

Product Recovery: After the fermentation is complete (typically 48-72 hours), the "beer" containing the solvents is harvested.

-

Purification: The solvents are separated from the fermentation broth and from each other using fractional distillation.

Quantitative Data: The ABE fermentation process typically yields solvents in a ratio of 3 parts acetone, 6 parts butanol, and 1 part ethanol. While revolutionary for its time, the process was eventually supplanted by more economical petrochemical methods due to the relatively low final solvent concentrations and the cost of the substrate.

The Cumene (B47948) Process

The modern industrial production of acetone is predominantly achieved through the cumene process, which was independently developed by R. Ūdris and P. Sergeyev in 1942 and by Heinrich Hock in 1944. This process is highly efficient and co-produces phenol (B47542), another valuable industrial chemical. Approximately 83% of global acetone production is via the cumene process.

Objective: To produce acetone and phenol from benzene (B151609) and propylene (B89431).

The process consists of three main stages:

-

Alkylation of Benzene:

-

Reactants: Benzene and propylene.

-

Catalyst: A Lewis acid, typically phosphoric acid on an alumina (B75360) support or a zeolite catalyst.

-

Conditions: The reactants are compressed to a pressure of approximately 30 standard atmospheres and heated to around 250°C.

-

Reaction: Benzene is alkylated with propylene to form cumene (isopropylbenzene). C₆H₆ + CH₂=CHCH₃ → C₆H₅CH(CH₃)₂

-

-

Oxidation of Cumene:

-

Reactant: Cumene and air (oxygen).

-

Conditions: Cumene is oxidized in the liquid phase at a temperature of 80-120°C and a pressure of 5-10 atmospheres in the presence of a radical initiator.

-

Reaction: The oxidation of cumene forms cumene hydroperoxide (CHP). C₆H₅CH(CH₃)₂ + O₂ → C₆H₅C(CH₃)₂OOH

-

-

Cleavage of Cumene Hydroperoxide:

-

Reactant: Cumene hydroperoxide.

-

Catalyst: A strong acid, typically sulfuric acid.

-

Conditions: The CHP is cleaved in an acidic medium. The reaction is highly exothermic and requires careful temperature control.

-

Reaction: CHP undergoes a rearrangement and cleavage to yield phenol and acetone. C₆H₅C(CH₃)₂OOH → C₆H₅OH + (CH₃)₂CO

-

Quantitative Data: The cumene process is highly efficient, with high yields of both phenol and acetone. The stoichiometry of the cleavage reaction produces phenol and acetone in roughly a 1:1 molar ratio.

Other Modern Synthesis Methods

While the cumene process is dominant, other methods for acetone production are also employed, particularly when high-purity acetone is required or when specific feedstocks are readily available.

This process involves the catalytic dehydrogenation of isopropyl alcohol (IPA) to acetone.

Industrial Protocol:

-

Reactant: Isopropyl alcohol.

-

Catalyst: A metal-based catalyst, such as copper, zinc oxide, or zirconium oxide.

-

Conditions: The reaction is carried out in the vapor phase at temperatures between 300°C and 400°C and a pressure of 2-3 bar.

-

Reaction: (CH₃)₂CHOH → (CH₃)₂CO + H₂

-

Yields: Single-pass conversions of 85-92% can be achieved.

This process involves the direct oxidation of propylene to acetone.

Industrial Protocol:

-

Reactants: Propylene and oxygen.

-

Catalyst: A solution of palladium chloride (PdCl₂) and copper chloride (CuCl₂).

-

Conditions: The reaction is carried out in an aqueous medium.

-

Reaction: CH₂=CHCH₃ + ½ O₂ → (CH₃)₂CO

Comparative Data of Acetone Synthesis Methods

The following table summarizes the key quantitative data for the different acetone synthesis methods discussed, allowing for easy comparison.

| Synthesis Method | Raw Materials | Key Reaction Conditions | Typical Yield/Conversion | Byproducts |

| Dry Distillation of Metal Acetates | Metal acetates (e.g., calcium acetate) | High temperature (400-500°C), anaerobic | Low | Metal carbonate |

| ABE Fermentation (Weizmann Process) | Carbohydrates (starch, molasses) | 37°C, anaerobic, C. acetobutylicum | 3:6:1 ratio of acetone:butanol:ethanol | Butanol, ethanol, CO₂, H₂ |

| Cumene Process | Benzene, propylene, air | 250°C, 30 atm (alkylation); 80-120°C (oxidation); acidic cleavage | High | Phenol, alpha-methylstyrene |

| Dehydrogenation of Isopropyl Alcohol | Isopropyl alcohol | 300-400°C, 2-3 bar, catalyst | 85-92% single-pass conversion | Hydrogen |

| Direct Oxidation of Propylene | Propylene, oxygen | Aqueous PdCl₂/CuCl₂ catalyst | High | - |

Visualizing the Pathways

The following diagrams, created using the DOT language, illustrate the historical timeline of acetone's discovery and the chemical pathways of its major synthesis methods.

Caption: Historical timeline of key discoveries and synthesis methods for acetone.

Caption: Chemical pathways for major acetone synthesis methods.

Conclusion

The history of acetone is a compelling narrative of scientific discovery and industrial innovation. From its origins in alchemical labs to its pivotal role in wartime manufacturing and its current status as a bulk chemical produced through sophisticated petrochemical processes, the journey of acetone reflects the broader advancements in chemistry and chemical engineering. For researchers and professionals in drug development and other scientific fields, understanding the synthesis and properties of this fundamental solvent is crucial for its effective and safe application. The methods outlined in this guide provide a comprehensive overview of the production of acetone, highlighting the ingenuity and scientific progress that have made it a ubiquitous and essential chemical in the modern world.

References

Acetone's classification as a volatile organic compound (VOC)

An In-depth Technical Guide to Acetone's Classification as a Volatile Organic Compound

For professionals in research, science, and drug development, understanding the regulatory landscape of chemical compounds is paramount. This guide provides a detailed examination of the classification of acetone (B3395972) as a Volatile Organic Compound (VOC) by the United States Environmental Protection Agency (EPA), focusing on the scientific basis for its exemption and the practical implications for its use.

Defining Volatile Organic Compounds (VOCs)

The U.S. EPA defines a VOC as "any compound of carbon, excluding carbon monoxide, carbon dioxide, carbonic acid, metallic carbides or carbonates, and ammonium (B1175870) carbonate, which participates in atmospheric photochemical reactions."[1][2] The primary concern with VOCs is their role as precursors in the formation of ground-level ozone, a major component of smog, which has adverse effects on human health and the environment.[3][4]

However, the EPA acknowledges that not all organic compounds have the same potential to form ozone.[1] Compounds determined to have "negligible photochemical reactivity" are exempted from the regulatory definition of a VOC.[1][2][3] This exemption is codified in Title 40, Section 51.100(s) of the Code of Federal Regulations (40 CFR 51.100(s)).[1][5][6]

The Regulatory Journey of Acetone

Historically, acetone was regulated as a VOC. However, in 1995, the U.S. EPA removed acetone from its list of regulated VOCs.[7] This decision was based on a comprehensive review of its atmospheric reactivity. The petition for exemption argued that acetone's low reactivity would not significantly contribute to ozone formation and that its availability as a VOC-exempt solvent would encourage its use as a substitute for more photochemically reactive and often more hazardous solvents, such as certain hazardous air pollutants (HAPs).[7]

This regulatory change allows for the use of acetone in various applications, including as a solvent in paints, coatings, and pharmaceutical manufacturing, without being counted toward a facility's total VOC emissions.[8][9]

The Scientific Basis for Exemption: Photochemical Reactivity

The determination of "negligible reactivity" is a scientific assessment based on a compound's behavior in the troposphere. The key factor is the rate at which a compound initiates the chemical reactions that lead to ozone formation. The benchmark compound used by the EPA for this comparison is ethane (B1197151).[8] Any compound with reactivity similar to or less than ethane is considered for exemption.[8] Two primary metrics are used to quantify this reactivity.

Hydroxyl Radical (OH) Reaction Rate Constant (kOH)

The dominant initial pathway for the atmospheric degradation of most VOCs is reaction with the hydroxyl (OH) radical. This highly reactive species, often called the "detergent of the atmosphere," initiates a cascade of reactions that can lead to ozone production. The rate at which a compound reacts with the OH radical is given by its reaction rate constant, kOH. A lower kOH value indicates a slower reaction, a longer atmospheric lifetime, and consequently, a lower potential to contribute to rapid ozone formation.

Maximum Incremental Reactivity (MIR)

The MIR scale is a more comprehensive measure of a compound's ozone-forming potential.[10] It is derived from computer-based atmospheric models that simulate the chemistry of smog formation under conditions where ozone levels are most sensitive to changes in VOC emissions.[11][12] The MIR value represents the maximum amount of ozone formed per unit mass of the organic compound added to the system, typically expressed in grams of ozone per gram of VOC (g O₃ / g VOC).[10]

Quantitative Data and Physicochemical Properties

The data below illustrates why acetone is considered negligibly reactive compared to ethane (the benchmark) and other common, regulated solvents like toluene (B28343) and xylene.

Table 1: Photochemical Reactivity Data of Acetone and Other Selected Compounds

| Compound | CAS Number | OH Rate Constant (kOH) at 298 K(cm³ molecule⁻¹ s⁻¹) | Maximum Incremental Reactivity (MIR)(g O₃ / g VOC) | EPA VOC Status |

| Methane | 74-82-8 | 6.4 x 10⁻¹⁵ | 0.014[13] | Exempt |

| Ethane | 74-84-0 | 2.5 x 10⁻¹³ | 0.28[13] | Exempt (Benchmark) |

| Acetone | 67-64-1 | 2.2 x 10⁻¹³ | 0.43[9] | Exempt |

| Toluene | 108-88-3 | 5.6 x 10⁻¹² | 3.97[9] | Regulated |

| m-Xylene | 108-38-3 | 2.3 x 10⁻¹¹ | 7.37 (for mixed xylenes)[9] | Regulated |

Note: kOH values are representative values from scientific literature. Small variations exist between different experimental studies.

Table 2: Relevant Physicochemical Properties of Acetone

| Property | Value |

| Molecular Formula | C₃H₆O |

| Molar Mass | 58.08 g/mol |

| Boiling Point | 56.2 °C[14] |

| Vapor Pressure | 233 hPa (175 mm Hg) at 20 °C[14] |

| Flash Point | -20 °C (-4 °F) (closed cup)[14] |

| Water Solubility | Miscible[15] |

| Auto-ignition Temperature | 465 °C (869 °F)[15] |

Atmospheric Chemistry of Acetone

The primary atmospheric fate of acetone is its reaction with the OH radical. This reaction proceeds primarily through hydrogen abstraction to form an acetonyl radical and water.[16] This initial step is significantly slower than the corresponding reactions for more reactive VOCs.

Experimental Protocols

The determination of reactivity parameters is based on established experimental and modeling techniques.

Protocol for Determining kOH via the Relative Rate Method

The relative rate method is a common experimental technique for determining the OH reaction rate constant (kOH) for a test compound.[17]

-

Mixture Preparation: A gas mixture containing the test compound (acetone), a reference compound with a well-known kOH (e.g., cyclohexane), and an OH radical precursor (e.g., H₂O₂ or methyl nitrite) is prepared in a reaction chamber (smog chamber or flow tube) with a buffer gas like air or nitrogen.

-

OH Radical Generation: OH radicals are generated within the chamber, typically through photolysis of the precursor using UV lamps.

-

Concentration Monitoring: The concentrations of the test compound and the reference compound are monitored simultaneously over time as they are consumed by the OH radicals. High-precision analytical instruments such as Gas Chromatography (GC) or Mass Spectrometry are used for this purpose.[17]

-

Data Analysis: The rate of loss for each compound is proportional to its kOH. By plotting the natural logarithm of the test compound's concentration against the natural logarithm of the reference compound's concentration, a straight line is obtained. The slope of this line is the ratio of the two rate constants (k_acetone / k_reference).

-

Calculation: Since the kOH of the reference compound is known, the kOH for acetone can be calculated directly.

Protocol for Determining Maximum Incremental Reactivity (MIR)

MIR values are not measured directly in a lab but are calculated using sophisticated atmospheric chemistry models.

-

Model Selection: An established photochemical mechanism and model, such as the Statewide Air Pollution Research Center (SAPRC) model, is used.[11] This model contains a detailed representation of hundreds of chemical reactions that occur in the atmosphere.

-

Scenario Definition: A "base case" scenario is run. This scenario simulates a full day of atmospheric chemistry under specific conditions (e.g., sunlight intensity, temperature, initial concentrations of pollutants) that are designed to be highly sensitive to VOC emissions.[11][12] These are referred to as "NOx-adjusted" conditions.

-

Perturbation Analysis: The model is run a second time with a small amount of the test compound (acetone) added to the initial emissions.

-

Ozone Impact Calculation: The difference in the maximum ozone concentration between the "base case" run and the "perturbation" run is calculated.

-

MIR Value Derivation: The MIR value is the change in ozone concentration divided by the mass of the added test compound, normalized to represent the maximum potential impact. This process is repeated across multiple atmospheric scenarios to derive a robust MIR value.[12]

Conclusion: Implications for Researchers and Industry

The exemption of acetone from the EPA's VOC definition is a data-driven regulatory decision based on its negligible photochemical reactivity, as quantified by its low OH radical reaction rate constant and Maximum Incremental Reactivity value. For researchers, scientists, and drug development professionals, this classification has significant benefits:

-

Formulation Flexibility: Acetone can be used as a solvent in formulations without contributing to regulated VOC limits, allowing for greater latitude in product development.[9]

-

Substitution for HAPs: It serves as a viable, less reactive substitute for more hazardous or more stringently regulated solvents.[7]

-

Reduced Regulatory Burden: Using an exempt solvent simplifies compliance with the Clean Air Act regulations concerning ozone precursors.

Understanding the scientific principles and regulatory history behind acetone's VOC-exempt status enables informed decision-making in chemical selection, process design, and environmental compliance within the pharmaceutical and chemical industries.

References

- 1. epa.gov [epa.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. epa.gov [epa.gov]

- 4. Federal Register :: Revision to Definition of Volatile Organic Compounds-Exclusion of t-Butyl Acetate [federalregister.gov]

- 5. eCFR :: 40 CFR 51.100 -- Definitions. [ecfr.gov]

- 6. 40 CFR § 51.100 - Definitions. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. Acetone - Wikipedia [en.wikipedia.org]

- 8. tbfenvironmental.com [tbfenvironmental.com]

- 9. eastman.com [eastman.com]

- 10. MnTAP – Selecting Alternatives [mntap.umn.edu]

- 11. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 12. intra.cert.ucr.edu [intra.cert.ucr.edu]

- 13. southernaerosol.com [southernaerosol.com]

- 14. rcilabscan.com [rcilabscan.com]

- 15. fishersci.com [fishersci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Acetone: A Technical Guide

This guide provides an in-depth overview of the key spectroscopic data for acetone (B3395972) (C₃H₆O), a cornerstone solvent and chemical intermediate. The following sections detail its signature nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For acetone, its simple, symmetric structure gives rise to clean and easily interpretable spectra.

¹H NMR Data

Due to the magnetic equivalence of the six protons on the two methyl groups, the ¹H NMR spectrum of acetone displays a single sharp peak.

Table 1: ¹H NMR Spectroscopic Data for Acetone

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.17 ppm | Singlet | 6H | Methyl Protons (2 x -CH₃) |

| Note: Chemical shift can vary slightly based on the solvent used. The value presented is a typical shift in CDCl₃. |

¹³C NMR Data

The ¹³C NMR spectrum of acetone shows two distinct signals corresponding to the carbonyl carbon and the two equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for Acetone

| Chemical Shift (δ) | Assignment |

| ~206.7 ppm | Carbonyl Carbon (C=O) |

| ~29.9 ppm | Methyl Carbons (2 x -CH₃) |

| Note: Data corresponds to spectra taken in deuterated acetone (acetone-d₆).[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The spectrum of acetone is dominated by a very strong absorption from the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for Acetone

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment |

| ~2950-3000 cm⁻¹ | C-H Stretch | Medium | Methyl Groups (-CH₃) |

| ~1715 cm⁻¹ | C=O Stretch | Strong | Carbonyl Group |

| ~1363 cm⁻¹ | CH₃ Symmetric Deformation | Medium | Methyl Groups (-CH₃) |

| ~1228 cm⁻¹ | CCC Asymmetric Stretch | Medium | Carbon Skeleton |

| Note: Peak positions can vary based on the sample's physical state (liquid, gas) and environment.[2][3][4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electron Ionization (EI) is a common method that causes predictable fragmentation of the acetone molecule.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of Acetone

| m/z Ratio | Peak Identity | Relative Abundance | Fragment Lost |

| 58 | Molecular Ion [M]⁺ | High | (None) |

| 59 | [M+1]⁺ Peak | Low (~3.3%) | (Isotopologue) |

| 43 | Acylium Cation [CH₃CO]⁺ | 100% (Base Peak) | •CH₃ (Methyl Radical) |

| 15 | Methyl Cation [CH₃]⁺ | Moderate | •COCH₃ (Acyl Radical) |

| Note: The molecular weight of acetone is 58.04 g/mol . The base peak at m/z 43 is the most abundant ion.[5][6][7][8] |

Visualization of Spectroscopic Relationships

The following diagrams illustrate the correlation between acetone's structure and its spectral data, as well as a generalized workflow for spectroscopic analysis.

Caption: Correlation of acetone's functional groups with key spectroscopic signals.

Caption: A generalized experimental workflow for spectroscopic analysis.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful sample preparation and adherence to standardized instrumental procedures.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope. The solution must be free of any solid particulates.

-

Transfer to NMR Tube: Using a pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS at 0 ppm).[11]

FTIR Spectroscopy (Liquid Sample)

-

Method Selection: For a pure, neat liquid like acetone, the thin-film transmission method is common. Attenuated Total Reflectance (ATR) is an alternative that requires even less sample preparation.[12][13]

-

Sample Preparation (Transmission):

-

Instrument Setup:

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

Record a background spectrum of the empty instrument to subtract atmospheric (H₂O, CO₂) absorptions.

-

-

Data Acquisition: Collect the sample spectrum. A typical analysis involves co-adding multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio, often at a resolution of 4 cm⁻¹.[16] The final spectrum is typically displayed in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the volatile sample (acetone) is introduced into the instrument, where it is vaporized in a high-vacuum environment.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[17][18][19] This collision ejects a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[7][8]

-

Fragmentation: The high energy transferred during ionization causes the molecular ion to break apart into smaller, positively charged fragment ions and neutral radical species. This fragmentation pattern is highly reproducible and characteristic of the molecule's structure.[20][21]

-

Analysis and Detection: The positive ions (both the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge (m/z) ratio of each ion. A detector records the abundance of ions at each m/z value, generating the mass spectrum.[22]

References

- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 2. Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - II. Acetone | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. quora.com [quora.com]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. agilent.com [agilent.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. rroij.com [rroij.com]

- 22. as.uky.edu [as.uky.edu]

Keto-Enol Tautomerism in Acetone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the keto-enol tautomerism in acetone (B3395972), a fundamental chemical equilibrium with significant implications in various scientific disciplines, including drug development and organic synthesis. This document delves into the core principles governing this tautomerism, presenting detailed experimental protocols, quantitative data, and mechanistic insights to support advanced research and application.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of acetone, the equilibrium exists between propan-2-one (keto form) and prop-1-en-2-ol (enol form). This process involves the migration of a proton and the relocation of a double bond.

The equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond.[1][2] However, the transient enol form is a crucial nucleophilic intermediate in many organic reactions. The tautomerization can be catalyzed by either acids or bases, proceeding through distinct mechanistic pathways.[3][4]

Thermodynamics of Acetone Tautomerization

The tautomeric equilibrium is governed by thermodynamic principles. The equilibrium constant (Keq) is a measure of the relative stability of the two forms.

Table 1: Thermodynamic Parameters for Acetone Keto-Enol Tautomerism in Aqueous Solution

| Parameter | Value | Reference |

| Equilibrium Constant (Keq) | 5 x 10-9 | [4] |

| Gibbs Free Energy (ΔG°) | +11.3 kcal/mol | Calculated from Keq |

| Enthalpy (ΔH°) | +13.9 kcal/mol | |

| Entropy (ΔS°) | +8.7 cal/mol·K |

Kinetics of Acetone Enolization

The rate of interconversion between the keto and enol forms is influenced by catalysts. The following tables summarize kinetic data for both acid- and base-catalyzed enolization of acetone.

Table 2: Kinetic Data for Acid-Catalyzed Enolization of Acetone at 25°C

| Acid Catalyst | kH+ (M-1s-1) | Reference |

| H+ | 2.84 x 10-5 |

Table 3: Kinetic Data for Base-Catalyzed Enolization of Acetone at 25°C

| Base Catalyst | kB (M-1s-1) | pKa of Conjugate Acid | Reference |

| Acetate | 3.3 x 10-7 | 4.76 | |

| Phosphate (HPO42-) | 4.7 x 10-5 | 7.21 | |

| Carbonate (CO32-) | 1.8 x 10-3 | 10.33 | |

| Hydroxide (OH-) | 0.17 | 15.74 |

Mechanistic Pathways